

Application Notes and Protocols: (Rac)-Vepdegestrant-Mediated Estrogen Receptor Degradation

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Compound of Interest

Compound Name: (Rac)-Vepdegestrant

Cat. No.: B15544285

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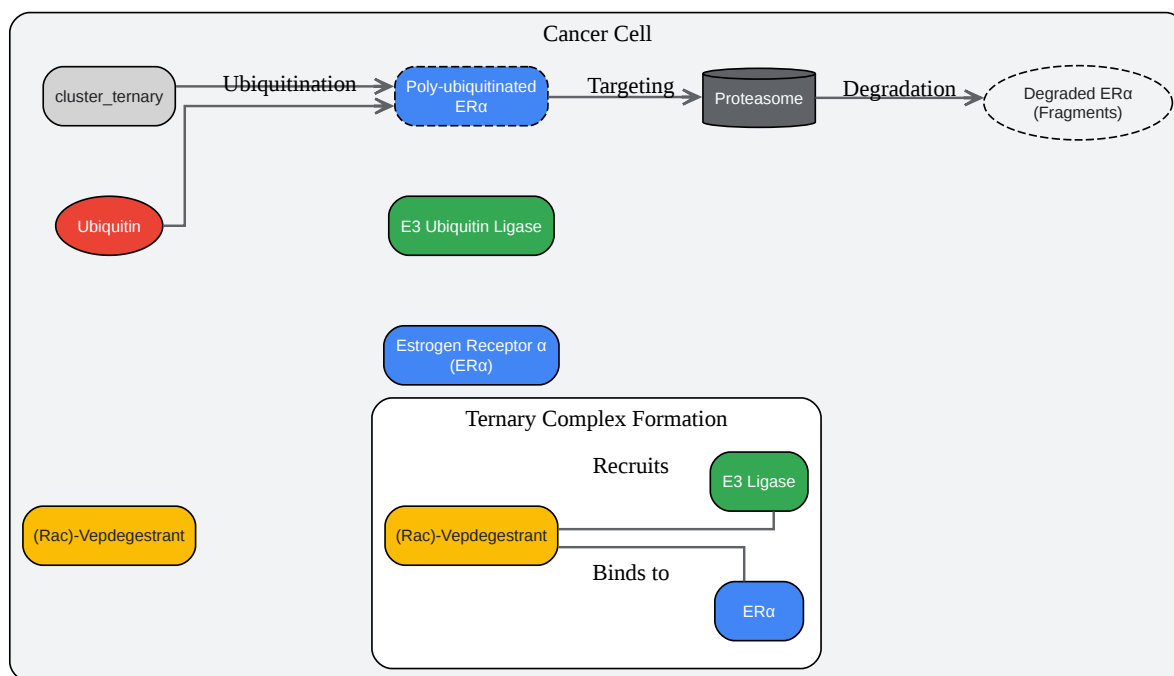
For Researchers, Scientists, and Drug Development Professionals

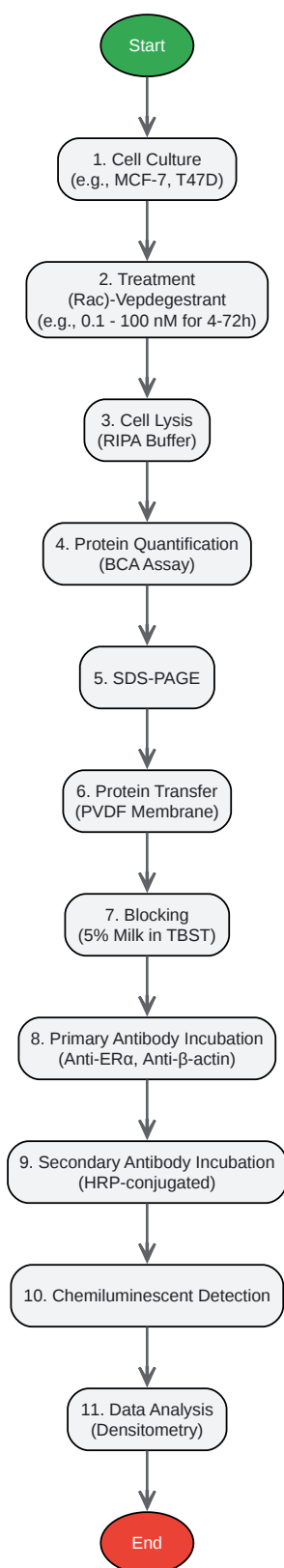
Introduction

(Rac)-Vepdegestrant, also known as ARV-471, is a pioneering oral PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor alpha (ER α).^{[1][2]} This molecule represents a promising therapeutic strategy for ER-positive (ER+)/HER2-negative breast cancer.^{[1][3]} Vepdegestrant is a hetero-bifunctional molecule that links a ligand for ER α to a recruiter of an E3 ubiquitin ligase.^{[4][5]} This proximity induces the ubiquitination of ER α , marking it for degradation by the proteasome.^[3] Preclinical studies have demonstrated that Vepdegestrant can induce up to 97% ER degradation in tumor cells and has shown potent anti-tumor activity in various xenograft models.^{[2][6]}

Mechanism of Action

Vepdegestrant operates through a novel mechanism of action that harnesses the cell's own ubiquitin-proteasome system to eliminate ER α .^[7] The molecule simultaneously binds to ER α and an E3 ubiquitin ligase, forming a ternary complex.^[8] This induced proximity facilitates the transfer of ubiquitin molecules to the ER α protein. The poly-ubiquitinated ER α is then recognized and degraded by the 26S proteasome. This targeted protein degradation approach offers a distinct advantage over traditional inhibitors by removing the entire target protein, potentially overcoming resistance mechanisms associated with receptor mutations.^[2]





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